Pirepolol - 69479-26-1

Pirepolol

Catalog Number: EVT-437143
CAS Number: 69479-26-1
Molecular Formula: C21H32N4O5
Molecular Weight: 420.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pirepolol is derived from phenolic compounds and is classified under the category of alkylphenols due to the presence of isopropyl groups on the aromatic ring. Its structural formula allows it to participate in electrophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pirepolol can be achieved through several methods, with notable techniques including:

  1. Alkylation of Phenols: This traditional method involves the reaction of phenol with isopropylene in the presence of a catalyst such as aluminum chloride, typically under high temperature and pressure conditions. The process yields Pirepolol as a primary product but may also result in various by-products due to side reactions.
  2. Continuous Flow Synthesis: Recent advancements have introduced continuous flow synthesis methods, which offer improved control over reaction parameters and can enhance yield and purity. This method utilizes a continuous flow reactor where reactants are continuously fed into the system, allowing for better mixing and heat transfer .
  3. Catalytic Rearrangement: Another method involves the rearrangement of 1-isopropoxy-2-isopropylbenzene using supported catalysts under specific conditions to yield Pirepolol with higher selectivity and reduced by-product formation .
Molecular Structure Analysis

Structure and Data

Pirepolol has a molecular formula of C12H18OC_{12}H_{18}O and features a phenolic structure with two isopropyl groups attached to the ortho positions of the benzene ring. The molecular weight is approximately 194.27 g/mol.

  • Molecular Structure:
    • Chemical Formula: C12H18OC_{12}H_{18}O
    • Molecular Weight: 194.27 g/mol
    • Structural Representation:
    C6H2(C3H7)2OH\text{C}_6\text{H}_2(\text{C}_3\text{H}_7)_2\text{OH}

The presence of bulky isopropyl groups influences both its physical properties and reactivity.

Chemical Reactions Analysis

Reactions and Technical Details

Pirepolol undergoes various chemical reactions typical of phenolic compounds:

  1. Electrophilic Substitution: Due to the electron-donating nature of the isopropyl groups, Pirepolol can undergo electrophilic aromatic substitution, allowing for further functionalization at different positions on the aromatic ring.
  2. Oxidation: Pirepolol can be oxidized to form quinones or other oxidized derivatives, which may have distinct biological activities.
  3. Rearrangement Reactions: Under specific conditions, Pirepolol can rearrange to form other phenolic compounds, which may be useful intermediates in synthetic pathways .
Mechanism of Action

Process and Data

The mechanism of action for Pirepolol primarily relates to its role as an intermediate in the synthesis of propofol. In this context, Pirepolol contributes to the anesthetic properties observed in propofol through its interaction with gamma-aminobutyric acid receptors in the central nervous system. The compound enhances inhibitory neurotransmission, leading to sedation and anesthesia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Liquid
  • Color: Colorless to pale yellow
  • Boiling Point: Approximately 200 °C
  • Solubility: Soluble in organic solvents such as ethanol and ether but insoluble in water.

The physical properties are influenced by its molecular structure, particularly the bulky isopropyl groups that affect intermolecular interactions.

Applications

Scientific Uses

Pirepolol finds significant applications in pharmaceutical chemistry, particularly as an intermediate in the production of propofol. Its role extends beyond synthesis; it serves as a reference compound in analytical chemistry for developing methods to quantify propofol levels in biological samples . Furthermore, due to its chemical properties, Pirepolol may have potential applications in materials science and organic synthesis beyond anesthetic formulations.

Historical Evolution of Pirepolol in Anesthetic Pharmacotherapy

Emergence of Propofol in Intravenous Hypnotic Drug Development

Propofol (2,6-diisopropylphenol) emerged from systematic screening of alkylphenol compounds by veterinary anesthesiologist John B. Glen at Imperial Chemical Industries (ICI) in 1973. Glen sought intravenous agents superior to barbiturates like thiopental and methohexital, which dominated anesthesia since the 1930s but caused prolonged sedation and frequent side effects [1] [4] [9]. The compound designated ICI 35868 demonstrated rapid hypnotic properties without barbiturate-associated accumulation, positioning it as a revolutionary agent for ambulatory surgery where fast recovery was essential [4] [9].

Initial clinical trials (1977-1981) utilized a Cremophor EL formulation but were halted due to anaphylactoid reactions. Glen's pivotal insight identified the vehicle—not the active compound—as the culprit. This led to the development of a lipid emulsion system (soybean oil, egg lecithin, glycerol) that solubilized the hydrophobic drug while improving safety [5] [9]. Approved as Diprivan® in the UK (1986) and FDA-approved (1989), this formulation enabled:

  • Near-immediate onset (15-30 seconds)
  • Short duration (5-10 minutes after bolus)
  • Rapid clearance independent of duration of infusion
  • Reduced postoperative nausea [1] [10]

These properties established propofol as the dominant IV induction agent, displacing thiopental in over 95% of general anesthetics by the early 1990s [1] [9]. Its pharmacokinetic profile facilitated novel delivery methods like target-controlled infusion (TCI) systems, enabling precise titration and maintenance of total intravenous anesthesia (TIVA) [1] [14].

Table 1: Comparative Profile of Key Intravenous Anesthetics Pre- and Post-Propofol

AnestheticYear IntroducedOnset (seconds)Recovery ProfileMajor Limitations
Thiopental193420-40Slow (accumulation)Hangover effect, porphyria risk
Methohexital195630-60ModerateSeizure-like movements
Ketamine197045-60Slow (emergence reactions)Psychomimetic effects
Etomidate197215-45RapidAdrenal suppression
Propofol1986/198915-30Very Rapid (clear even after prolonged infusion)Pain on injection, lipid load

Paradigm Shifts in GABAergic Drug Design Post-Propofol Discovery

Propofol's mechanism of action—positive allosteric modulation of GABAₐ receptors—fundamentally redirected hypnotic drug development toward subtype-selective targeting. Unlike benzodiazepines binding α-γ subunit interfaces, propofol interacts with β-subunit transmembrane domains (particularly β₂ and β₃), enhancing GABA-induced chloride influx and neuronal hyperpolarization [3] [8]. This molecular action explained its superior hypnotic potency over predecessors and spurred two key research trajectories:

  • Receptor Subtype Selectivity: Structural studies revealed propofol's preference for β₃-containing GABAₐ receptors (mediating hypnosis/sedation) over β₁ subtypes (associated with ataxia). This informed design of "soft" analogs like ciprofol (HSK3486), where cyclopropyl substitution increased lipophilicity and β₃ affinity. Molecular dynamics simulations confirm R-ciprofol binds GABRB3 with ~40% higher affinity than propofol, translating to lower clinical doses (0.4 mg/kg vs 2.0 mg/kg) [8].

  • Chronopharmacology: Research uncovered diurnal variations in propofol's critical anesthetic dosage (Dca) in mice, correlating with rhythmic expression of metabolizing enzymes (UGT1A9) and β₃ subunits. Ciprofol exhibited more stable Dca across Zeitgeber times (ZT), attributed to receptor-driven rather than metabolism-driven effects [8]. This highlighted circadian biology as a critical variable in anesthetic design—propofol disrupted clock gene (Per1, Bmal1) expression significantly more than ciprofol.

Table 2: GABAₐ Receptor Subunit Binding and Functional Correlates of Propofol and Derivatives

TargetPropofol ActivityCiprofol ActivityFunctional RoleTherapeutic Implication
β₃ subunitPotentiation EC₅₀ = 8.2 μMPotentiation EC₅₀ = 3.1 μMHypnosis, sedationReduced effective dose
β₂ subunitPotentiation EC₅₀ = 10.1 μMPotentiation EC₅₀ = 4.5 μMAnxiolysis, muscle relaxationMinimized movement during procedures
β₁ subunitWeak potentiationNegligible activityAtaxia, toleranceReduced motor side effects
α₁ subunitNo direct bindingNo direct bindingSedationN/A

Patent Landscapes and Intellectual Property Trajectories

Propofol's commercial journey reflects complex interplay between formulation innovation, generic competition, and lifecycle management. The initial patent (US019627) covered the Cremophor formulation in 1989, but safety issues rendered it obsolete. The lipid emulsion patent (US019627-002) became the commercial cornerstone upon approval in 1996, with AstraZeneca strategically adding EDTA (1996) to inhibit microbial growth—addressing contamination risks without altering core IP [5] [7].

Emulsion complexity created significant generic barriers. Manufacturing required precise control of droplet size (0.15-0.3 μm), emulsifier purity (egg lecithin), and stability—parameters protected in secondary patents like WO2017001549A1 (oil phase optimization) and US20230159420A1 (high-purity distillation processes) [2] [5]. Despite generic entry (Sagent Pharmaceuticals, 1999), "authorized generic" Diprivan® retained market dominance via brand recognition and perceived reliability.

Later patent strategies focused on:

  • Non-emulsion formulations: Aquafol® (microemulsion, patent IN229619), rejected due to nephrotoxicity risk
  • Prodrugs: Fospropofol (Lusedra®, US7358366B2), hampered by slow metabolism and paresthesia
  • Alternative lipids: Propofol-Lipuro® (soy/MCT oil blend, EUA during COVID-19) [5] [28]
  • Process patents: US20230159420A1 covering steam distillation under inert gas for ≥99.95% purity [2]

Litigation emerged around emulsion infringements (e.g., Baxter vs. Fresenius Kabi), often settling to avoid validity challenges. Post-2010, patents shifted toward combinational products (e.g., propofol + fosaprepitant for nausea) and non-sedating derivatives.

Table 3: Key Propofol-Related Patents and Market Exclusivity Milestones

Patent/ApplicationPriority DateAssigneeCore ClaimMarket Impact
US019627-0021989 (granted 1996)AstraZenecaSoybean oil/lecithin emulsionBranded Diprivan® dominance until 1999
CA22127941995AstraZenecaEmulsion with EDTAExtended protection against generics until 2012
WO2017001549A12015Fresenius KabiFish/krill oil-based emulsionNiche ICU use for inflammation modulation
US20230159420A12021Jiangsu Nhwa PharmaceuticalHigh-purity propofol via steam distillationGeneric process adoption in China/EU
HK10089271997AstraZenecaEmulsion with reduced free fatty acidsAsian market exclusivity until 2017

The trajectory underscores how formulation complexity extended commercial viability far beyond the molecule's simple structure, influencing subsequent anesthetic development paradigms.

Properties

CAS Number

69479-26-1

Product Name

Pirepolol

IUPAC Name

6-[2-[[3-(4-butoxyphenoxy)-2-hydroxypropyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione

Molecular Formula

C21H32N4O5

Molecular Weight

420.5 g/mol

InChI

InChI=1S/C21H32N4O5/c1-4-5-12-29-17-6-8-18(9-7-17)30-15-16(26)14-22-10-11-23-19-13-20(27)25(3)21(28)24(19)2/h6-9,13,16,22-23,26H,4-5,10-12,14-15H2,1-3H3

InChI Key

BAPQHWDWPMIUKD-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCC(CNCCNC2=CC(=O)N(C(=O)N2C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.